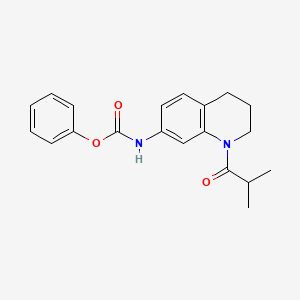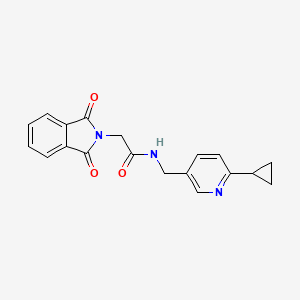
Chlorhydrate de N 0734
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N 0734 hydrochloride is a useful research compound. Its molecular formula is C19H26ClNOS and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N 0734 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N 0734 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation des récepteurs de la dopamine
Le chlorhydrate de N 0734 agit comme un agoniste puissant et sélectif des récepteurs de la dopamine. Dérivé de la rotigotine (N-0437), il cible spécifiquement les récepteurs de la dopamine sans activité α2 significative . Les chercheurs explorent son potentiel dans le traitement des troubles liés à la dopamine, tels que la maladie de Parkinson et la schizophrénie.
Systèmes d'administration de médicaments
Les nanocristaux de this compound pourraient améliorer l'administration de médicaments. Les chercheurs explorent sa solubilité, sa stabilité et sa biodisponibilité dans les formulations à l'échelle nanométrique. Ces systèmes peuvent améliorer l'absorption des médicaments et le ciblage des tissus .
Mécanisme D'action
Target of Action
N 0734 hydrochloride is a potent and selective dopamine receptor agonist . The primary target of N 0734 hydrochloride is the dopamine receptor, which plays a crucial role in the nervous system by regulating various functions such as mood, reward, and motor control .
Mode of Action
N 0734 hydrochloride interacts with its target, the dopamine receptor, by acting as an agonist . This means that N 0734 hydrochloride binds to the dopamine receptor and activates it, mimicking the action of dopamine .
Biochemical Pathways
Upon activation of the dopamine receptor by N 0734 hydrochloride, a series of biochemical pathways are affected. These pathways are primarily involved in the transmission of signals in the nervous system . The downstream effects of these pathways can lead to changes in mood, reward perception, and motor control .
Pharmacokinetics
As a dopamine receptor agonist, it is likely that n 0734 hydrochloride is rapidly absorbed and distributed throughout the body, particularly in areas with a high density of dopamine receptors . The impact of these ADME properties on the bioavailability of N 0734 hydrochloride is currently unknown.
Result of Action
The molecular and cellular effects of N 0734 hydrochloride’s action are primarily due to its activation of the dopamine receptor. This can lead to changes in neuronal signaling and ultimately affect various functions regulated by dopamine, such as mood, reward perception, and motor control .
Action Environment
The action, efficacy, and stability of N 0734 hydrochloride can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the density of dopamine receptors, and the overall state of the nervous system can all impact the action of N 0734 hydrochloride
Analyse Biochimique
Biochemical Properties
N 0734 hydrochloride interacts with dopamine receptors, which are proteins that play a crucial role in transmitting signals within cells . The compound binds to these receptors, triggering a series of biochemical reactions that influence various cellular functions. The nature of these interactions is characterized by the compound’s ability to selectively bind to dopamine receptors, thereby influencing the activity of these proteins .
Cellular Effects
The effects of N 0734 hydrochloride on cells are primarily mediated through its interaction with dopamine receptors. By acting as an agonist, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dopamine receptors can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of N 0734 hydrochloride involves its binding to dopamine receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level . The compound’s ability to bind to these receptors and influence their activity is a key aspect of its mechanism of action.
Metabolic Pathways
N 0734 hydrochloride may be involved in various metabolic pathways due to its interaction with dopamine receptors. These receptors are part of several biochemical pathways, including those related to neurotransmission and cellular metabolism
Propriétés
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21;/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYUTBVGLYXNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)
![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2565851.png)

